4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide
Overview
Description
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a propyl group and a sulfonylated amine linkage, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonylated amine: This step involves the reaction of 5-chloro-2-methylphenylamine with phenylsulfonyl chloride under basic conditions to form the sulfonylated amine intermediate.
Coupling with benzamide: The sulfonylated amine intermediate is then coupled with 4-formylbenzoic acid in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired benzamide derivative.
N-alkylation: The final step involves the N-alkylation of the benzamide derivative with propyl bromide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide has several scientific research applications:
Chemistry: It serves as a model compound for studying sulfonylation reactions and the behavior of sulfonylated amines in various chemical environments.
Biology: The compound can be used in biochemical assays to investigate the interactions of sulfonylated amines with biological macromolecules.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro-substituted aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-propylbenzamide include:
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a propyl group.
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-3-15-26-24(28)20-12-10-19(11-13-20)17-27(23-16-21(25)14-9-18(23)2)31(29,30)22-7-5-4-6-8-22/h4-14,16H,3,15,17H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDUTMDAANAJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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